

Commercial Suppliers of High-Purity Hexadecanedioic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexadecanedioic acid*

Cat. No.: *B1196417*

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For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical factor for the success and reproducibility of experimental work. This technical guide provides an in-depth overview of commercial suppliers of high-purity **hexadecanedioic acid**, including a comparison of available products, detailed experimental protocols for its use, and a visualization of its metabolic pathway.

Hexadecanedioic acid (CAS 505-54-4), also known as thapsic acid, is a C16 α,ω -dicarboxylic acid with applications in various research areas, including drug delivery systems, polymer synthesis, and as a bioactive molecule with potential antitumor and mitochondrial function-modulating properties.^{[1][2]} Its utility in pharmaceutical research necessitates the use of well-characterized, high-purity material.

Commercial Supplier and Product Specifications

A survey of prominent chemical suppliers reveals several sources for high-purity **hexadecanedioic acid**. The table below summarizes the quantitative data available from these suppliers to facilitate easy comparison. It is important to note that while some suppliers provide specific purity data with the analytical method used, others offer a more general purity range. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed information on purity and impurity profiles.^[3]

Supplier	Product Number	Purity	Analytical Method(s)	Molecular Weight	Melting Point (°C)	CAS Number
Chem-Impex	10459	≥ 97%	Titration, GC	286.41	124 - 128	505-54-4
Selleck Chemicals	S614701	98.56%	NMR & HPLC	286.41	-	505-54-4
Sigma-Aldrich	35730	96%	-	286.41	120 - 123	505-54-4
MOLNOVA	M20041	>98%	HPLC, NMR	286.41	-	505-54-4
Cayman Chemical	10010328	≥95%	-	286.4	-	505-54-4
Larodan	15-1600	>98%	-	286.41	-	505-54-4
RayBiotech	-	98%	-	-	-	505-54-4

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **hexadecanedioic acid** in a drug development context.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of **hexadecanedioic acid** on cancer cell lines.[\[4\]](#)

Materials:

- Cancer cell line of interest (e.g., HT-29 colon cancer cells)[\[5\]](#)
- Complete cell culture medium (e.g., DMEM with 10% FBS)

- High-purity **hexadecanedioic acid**
- DMSO (for stock solution preparation)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare a stock solution of **hexadecanedioic acid** in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 μ L of the **hexadecanedioic acid** solutions or vehicle control (medium with the same concentration of DMSO).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: After the incubation period, add 10 μ L of MTT solution to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium containing MTT and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.^[4]

Protocol 2: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol allows for the real-time measurement of mitochondrial function in live cells treated with **hexadecanedioic acid**.^{[6][7]}

Materials:

- Cells of interest seeded in a Seahorse XF cell culture microplate
- High-purity **hexadecanedioic acid**
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and a mixture of rotenone and antimycin A)
- Seahorse XF Analyzer

Procedure:

- **Cell Seeding and Treatment:** Seed cells in a Seahorse XF microplate and allow them to attach. Treat the cells with the desired concentrations of **hexadecanedioic acid** or vehicle control and incubate for the desired duration.
- **Assay Preparation:** On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO₂ 37°C incubator for 1 hour.
- **Cartridge Loading:** Hydrate a Seahorse XF sensor cartridge overnight. Load the mitochondrial modulators (oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge.
- **Seahorse Assay:** Place the cell culture plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the modulators.^[8]

- Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 3: General Procedure for Nanoparticle Formulation for Drug Delivery

This protocol provides a general framework for the formulation of polymeric nanoparticles that could be adapted for the encapsulation of **hexadecanedioic acid** or for using it as a component of the delivery system.[\[9\]](#)[\[10\]](#)

Materials:

- High-purity **hexadecanedioic acid** (as the drug or as a monomer)
- Biodegradable polymer (e.g., PLGA, if not using **hexadecanedioic acid** as a monomer)
- Organic solvent (e.g., dichloromethane, acetone)
- Aqueous phase (e.g., deionized water with a surfactant like PVA)
- Homogenizer or sonicator

Procedure:

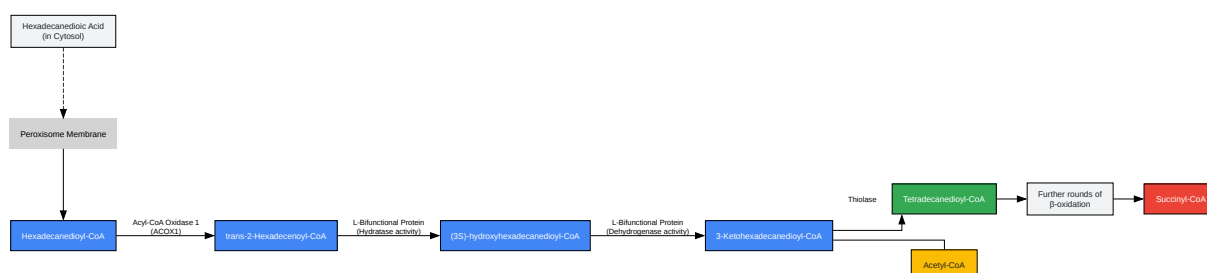
- Organic Phase Preparation: Dissolve the polymer and **hexadecanedioic acid** (if it is the drug to be encapsulated) in the organic solvent.
- Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating the mixture. This will form an oil-in-water emulsion.
- Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
- Nanoparticle Collection: Collect the nanoparticles by centrifugation.
- Washing and Lyophilization: Wash the nanoparticles with deionized water to remove any residual surfactant and then lyophilize them to obtain a dry powder.

- Characterization: Characterize the nanoparticles for size, surface charge, morphology, drug loading, and encapsulation efficiency using techniques such as dynamic light scattering (DLS), zeta potential measurement, scanning electron microscopy (SEM), and UV-Vis spectrophotometry.

Signaling and Metabolic Pathways

Peroxisomal β -Oxidation of Hexadecanedioic Acid

Hexadecanedioic acid, as a long-chain dicarboxylic acid, is primarily metabolized in peroxisomes through the β -oxidation pathway. This process involves a series of enzymatic reactions that shorten the fatty acid chain, ultimately producing acetyl-CoA and succinyl-CoA. [11][12]



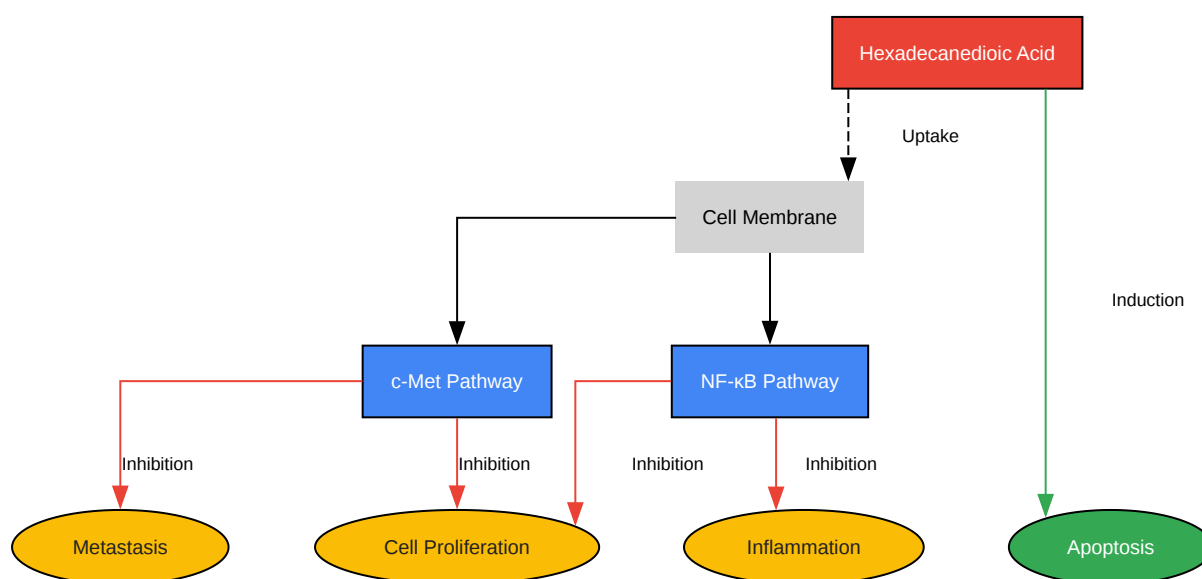
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Caption: Peroxisomal β -oxidation of **hexadecanedioic acid**.

Hypothetical Signaling Pathway for Antitumor Effects

Hexadecanoic acid, a related saturated fatty acid, has been shown to exert anticancer effects through various mechanisms, including the modulation of key signaling pathways.[13][14]

While the specific signaling cascade for **hexadecanedioic acid** is less defined, a hypothetical pathway can be constructed based on the known targets of similar fatty acids.



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Caption: Hypothetical signaling pathways for the antitumor effects of **hexadecanedioic acid**.

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- To cite this document: BenchChem. [Commercial Suppliers of High-Purity Hexadecanedioic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196417#commercial-suppliers-of-high-purity-hexadecanedioic-acid]

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